molecular formula C11H12F3N B13973131 (R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine

(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine

Cat. No.: B13973131
M. Wt: 215.21 g/mol
InChI Key: XDXBTVVTMUEYAB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and ®-but-3-enylamine.

    Condensation Reaction: The aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the amine group of ®-but-3-enylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine.

Industrial Production Methods

In an industrial setting, the production of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Chemistry

®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability.

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and protein interactions. It serves as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

The compound has potential applications in drug discovery and development. Its unique structure makes it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylamine
  • 1-(4-(trifluoromethyl)phenyl)ethanamine
  • 4-(trifluoromethyl)benzylamine

Uniqueness

®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is unique due to its specific combination of a trifluoromethyl group and a butenylamine chain. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to other similar compounds.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine

InChI

InChI=1S/C11H12F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10H,1,3,15H2/t10-/m1/s1

InChI Key

XDXBTVVTMUEYAB-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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